![molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
3-Iodobicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobicyclo[3.1.1]heptane is a polycyclic organic compound characterized by a three-dimensional cage-like structure. This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in recent years due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the development of bioisosteres and high-energy density materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[3.1.1]heptane typically involves the iodination of bicyclo[3.1.1]heptane derivatives. One common method is the iodination of 1,5-diiodobicyclo[3.1.1]heptane using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods: Industrial production of 3-Iodobicyclo[31The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodobicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.1.1]heptane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted bicyclo[3.1.1]heptanes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: The major product is bicyclo[3.1.1]heptane.
Applications De Recherche Scientifique
3-Iodobicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and bioisosteres.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with enhanced properties.
Industry: It is investigated for its potential in creating high-energy density materials and advanced polymers.
Mécanisme D'action
The mechanism of action of 3-Iodobicyclo[3.1.1]heptane is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted arenes, it can interact with biological targets in a similar manner, potentially leading to improved drug properties. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[3.1.1]heptane core .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane: The parent compound without the iodine substitution.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog with similar structural properties.
Bicyclo[2.2.1]heptane: Another polycyclic compound with a different ring structure.
Uniqueness: 3-Iodobicyclo[3.1.1]heptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Propriétés
Formule moléculaire |
C7H11I |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
3-iodobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2 |
Clé InChI |
QBBNHEZZPNGHKM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1CC(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


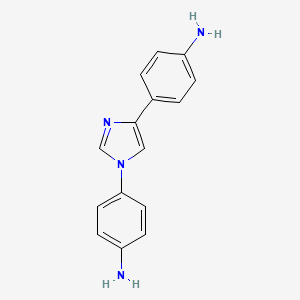
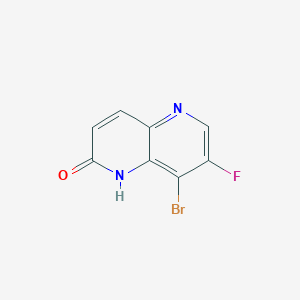
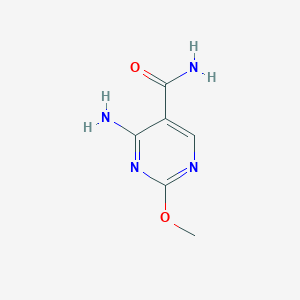
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

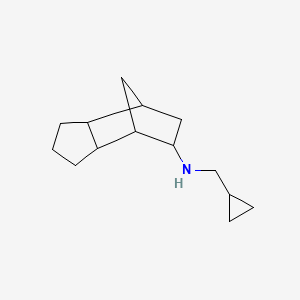
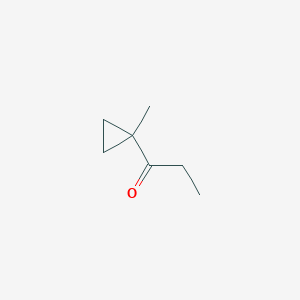
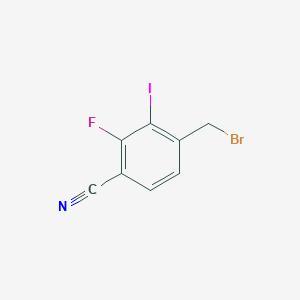
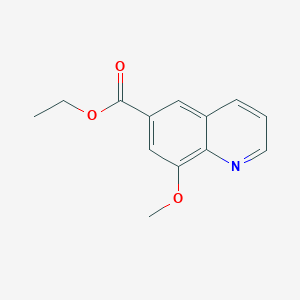

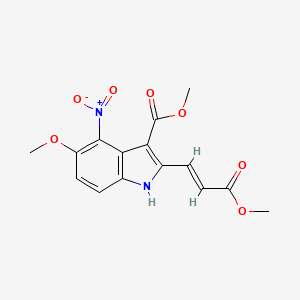
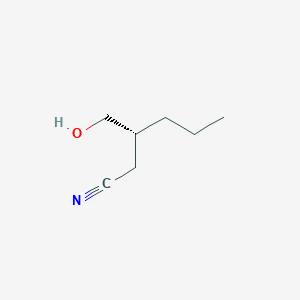
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
